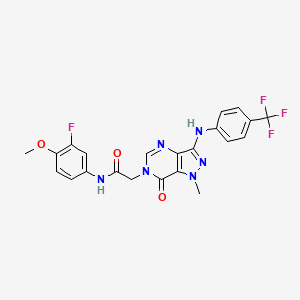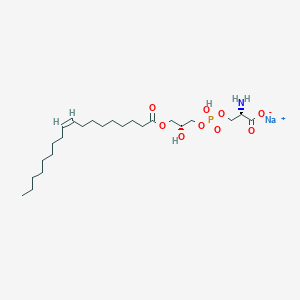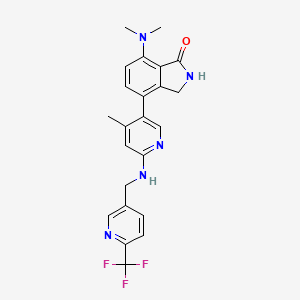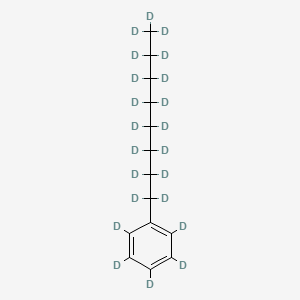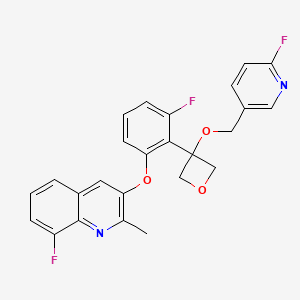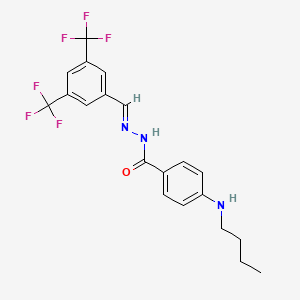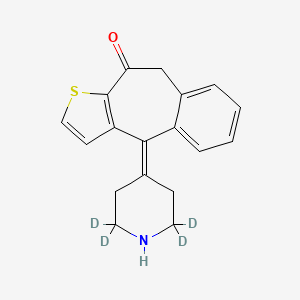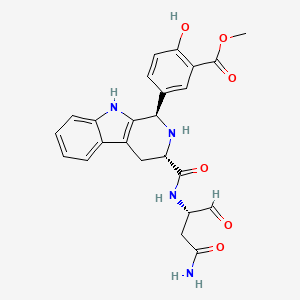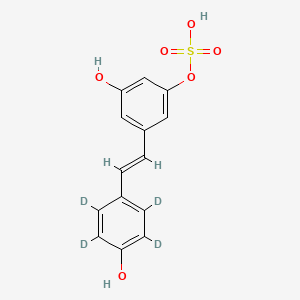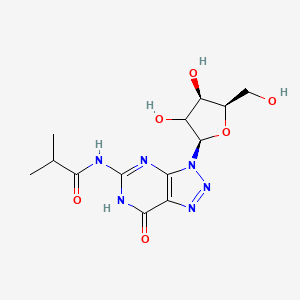
N2-iso-Butyryl-8-azaguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-iso-Butyryl-8-azaguanosine is a purine nucleoside analog, which means it is a modified version of a naturally occurring nucleoside. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-iso-Butyryl-8-azaguanosine typically involves the modification of a purine nucleoside. One common method includes the use of 8-azaguanine, which is incorporated into the nucleoside structure. The reaction conditions often involve the use of polyethylene glycol to induce cell fusion, and the compound is then purified and isolated .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes the use of specialized equipment and controlled environments to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N2-iso-Butyryl-8-azaguanosine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of oxidized nucleoside derivatives, while substitution reactions may yield various substituted nucleoside analogs .
Aplicaciones Científicas De Investigación
N2-iso-Butyryl-8-azaguanosine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Employed in research on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
The mechanism of action of N2-iso-Butyryl-8-azaguanosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells. The primary molecular targets include enzymes involved in DNA replication and repair .
Comparación Con Compuestos Similares
N2-iso-Butyryl-8-azaguanosine is unique among purine nucleoside analogs due to its specific modifications, which enhance its antitumor activity. Similar compounds include:
8-azaguanine: Another purine analog with antineoplastic activity.
Fludarabine: A purine analog used in the treatment of hematologic malignancies.
Cladribine: A purine analog with activity against certain types of leukemia .
This compound stands out due to its specific structural modifications, which confer unique properties and enhance its efficacy in targeting cancer cells.
Propiedades
Fórmula molecular |
C13H18N6O6 |
|---|---|
Peso molecular |
354.32 g/mol |
Nombre IUPAC |
N-[3-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide |
InChI |
InChI=1S/C13H18N6O6/c1-4(2)10(23)15-13-14-9-6(11(24)16-13)17-18-19(9)12-8(22)7(21)5(3-20)25-12/h4-5,7-8,12,20-22H,3H2,1-2H3,(H2,14,15,16,23,24)/t5-,7+,8?,12-/m1/s1 |
Clave InChI |
YXSNPSJNGUWKNS-MZRDIJRWSA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



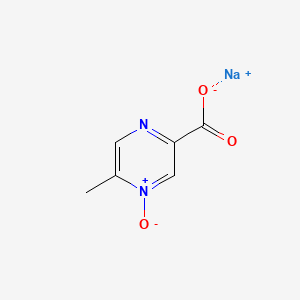
![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
